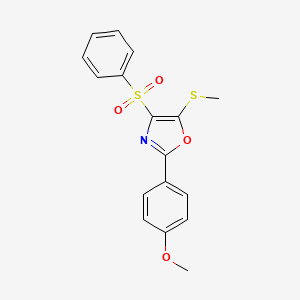

2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S2/c1-21-13-10-8-12(9-11-13)15-18-16(17(22-15)23-2)24(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRYHJZAXYJIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)SC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to form sulfone derivatives. This transformation is critical for modulating electronic properties and biological activity:

-

Reagents : Ammonium molybdate ((NH₄)₆Mo₇O₂₄) in ethanol with 30–35% aqueous H₂O₂ at 0–25°C .

-

Mechanism : The reaction proceeds via a molybdenum-peroxo intermediate, facilitating the two-electron oxidation of sulfur from the thioether (-SMe) to sulfone (-SO₂Me).

-

Outcome : Conversion to 2-(4-methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole, confirmed by TLC and NMR .

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl (-SO₂Ph) moiety acts as an electron-withdrawing group, enabling nucleophilic displacement:

-

Example Reaction : Treatment with amines (e.g., benzylamine) in DMF at 80°C replaces the sulfonyl group with an amino substituent .

-

Conditions : Silver carbonate (Ag₂CO₃) or iodine (I₂) as catalysts, facilitating 5-endo cyclization post-substitution .

-

Products : Derivatives such as 5-((phenylamino)methyl)-2-(4-methoxyphenyl)oxazole .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl ring participates in electrophilic substitution due to its electron-rich nature:

-

Nitration : Reacts with nitric acid (HNO₃) in H₂SO₄ to introduce nitro groups at the para position relative to the methoxy group.

-

Halogenation : Chlorination or bromination occurs selectively at the activated aromatic ring positions .

Cycloaddition and Ring-Opening Reactions

The oxazole core engages in cycloaddition reactions with dienophiles:

-

Diels-Alder Reaction : Reacts with maleic anhydride to form bicyclic adducts, though this pathway is less explored for heavily substituted oxazoles .

-

Ring-Opening : Nucleophilic attack on the oxazole ring (e.g., by Grignard reagents) breaks the heterocycle, yielding acyclic intermediates that re-cyclize under acidic conditions .

Table 1: Biological Activity of Derivatives

Synthetic Methodologies

Key routes for functionalizing this compound include:

-

Robinson-Gabriel Synthesis : Cyclodehydration of acylated β-ketoamides under acidic conditions to form the oxazole core.

-

Van Leusen Reaction : Tosylmethyl isocyanide (TosMIC)-mediated coupling with aldehydes for 5-substituted oxazoles .

This compound’s versatility in oxidation, substitution, and cyclization reactions positions it as a valuable scaffold in drug discovery and materials science. Further studies on its regioselective functionalization could unlock novel applications in targeted therapeutics .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole can induce apoptosis in cancer cell lines. A key study demonstrated that this compound effectively inhibits cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent.

Case Study:

- Study Title: "Anticancer Activity of Oxazole Derivatives"

- Findings: The compound showed IC50 values of 25 µM against MCF-7 cells.

- Conclusion: The compound's mechanism involves the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of oxazole derivatives have also been documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 30 | Inhibition of NF-kB signaling pathway |

| Aspirin | 50 | COX inhibition |

| Ibuprofen | 40 | COX inhibition |

Materials Science

2.1 Photostability and UV Absorption

The compound has been studied for its photostability and UV absorption characteristics, making it suitable for applications in coatings and polymers. Its ability to absorb UV light can protect underlying materials from degradation.

Case Study:

- Study Title: "Photostability of Sulfonyl-Substituted Oxazoles"

- Findings: The compound maintained structural integrity after prolonged UV exposure.

- Conclusion: Its incorporation into polymer matrices could enhance the durability of coatings.

Agricultural Chemistry

3.1 Pesticidal Activity

Recent studies have explored the pesticidal properties of oxazole derivatives, including this compound. The compound has demonstrated effectiveness against various agricultural pests.

Data Table: Pesticidal Efficacy

| Pest Species | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl, methylthio, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

2-Position: 4-Methoxyphenyl Group

- 5-(4-Methoxyphenyl)oxazole (III.2): Synthesized via reaction with 2-bromo-4'-methoxyacetophenone, this analog lacks substituents at the 2- and 4-positions. Its simpler structure highlights the role of the methoxyphenyl group as a synthetic intermediate .

- 2-(3-Pyridyl)-5-(4-methoxyphenyl)oxazole : A natural alkaloid from Halfordia scleroxyla with a pyridyl group at the 2-position. The replacement of methoxyphenyl with pyridyl suggests tunability for target-specific interactions .

4-Position: Phenylsulfonyl Group

- 4-(4-Chlorophenyl)sulfonyl-5-(fluorobenzylsulfanyl)-2-(furan-2-yl)oxazole: The chlorophenylsulfonyl group enhances electron-withdrawing effects compared to the target compound’s phenylsulfonyl group.

- 4-(4-Methylphenyl)sulfonyl-5-(2-phenylethyl)oxazole : The tosyl (4-methylphenylsulfonyl) group increases hydrophobicity, which could enhance membrane penetration but reduce aqueous solubility .

5-Position: Methylthio Group

- 5-(Fluorobenzylsulfanyl)-1,3,4-thiadiazole derivatives: Thiadiazoles with sulfanyl groups exhibit similar lipophilicity profiles.

Core Heterocycle Comparisons

- Thiazole vs. Oxazole : Thiazole derivatives (e.g., compounds in ) replace the oxazole’s oxygen with sulfur, increasing electron density and altering hydrogen-bonding capabilities. This substitution often enhances antimicrobial activity but may reduce thermal stability .

- Triazole-Oxazole Hybrids : Compounds like those in integrate triazole moieties, which introduce additional hydrogen-bonding sites and improve pharmacokinetic profiles compared to standalone oxazoles .

Data Tables

Table 1. Structural and Functional Comparison of Oxazole Derivatives

Research Findings and Implications

- Synthetic Feasibility: The target compound can likely be synthesized using methods analogous to (sodium ethoxide-mediated coupling) or (bromoacetophenone derivatives) .

- Biological Potential: Its structural features align with antimicrobial and enzyme-inhibiting oxazoles, though direct testing is required .

- Physicochemical Properties : The phenylsulfonyl group may improve solubility in polar solvents (e.g., DMSO), while the methylthio group enhances lipid bilayer penetration .

Biological Activity

2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole is a complex organic compound belonging to the oxazole family. Its structure includes a methoxy group, a methylthio group, and a phenylsulfonyl group, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is 4-(benzenesulfonyl)-2-(4-methylphenyl)-5-methylsulfanyl-1,3-oxazole. Its molecular formula is with a molecular weight of 345.43 g/mol. The compound exhibits various chemical properties that influence its biological activity, including solubility and reactivity under different conditions.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including protein kinases such as VEGFR2, CDK2, and CDK4, which are critical in regulating cell growth and differentiation .

- Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in skin-whitening products and treatments for hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Tyrosinase Inhibition | 40.42 ± 3.70 | |

| VEGFR2 Inhibition | Not specified | |

| CDK2 Inhibition | Not specified | |

| CDK4 Inhibition | Not specified |

Case Studies

- Tyrosinase Inhibition Study : A study evaluated the inhibitory effects of various oxazole derivatives on mushroom tyrosinase. The results indicated that compounds with similar structures to this compound exhibited potent inhibition, with IC50 values significantly lower than those of standard inhibitors like kojic acid .

- Cancer Cell Line Studies : Research has demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines through the inhibition of critical signaling pathways mediated by protein kinases. This suggests that this compound may possess anticancer properties .

Potential Applications

The biological activities exhibited by this compound suggest several potential applications:

- Cosmetic Industry : Due to its tyrosinase inhibitory properties, it may be used in formulations aimed at reducing skin pigmentation.

- Pharmaceutical Development : Its ability to inhibit protein kinases positions it as a candidate for drug development targeting various cancers and other diseases linked to dysregulated kinase activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole, and what key reaction conditions influence yield and purity?

- Answer : A multistep synthesis begins with glycine reacting with 4-methoxy benzoyl chloride in NaOH to form 4-methoxyhippuric acid. Subsequent treatment with ethyl chloroformate in CH₂Cl₂ yields 2-(4-methoxyphenyl)-5-oxazolone. Further reactions with toluene/AlCl₃ and refluxing with POCl₃ for 48 hours produce the final compound. Key factors include solvent choice (e.g., CH₂Cl₂ for acylation), reaction time (e.g., prolonged reflux for cyclization), and purification methods (e.g., column chromatography) .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most reliable for confirming its configuration?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, though less common, provides absolute configuration and bond parameters in solid-state forms .

Q. What preliminary biological activities have been reported for this compound, and which assay systems are typically employed?

- Answer : Oxazole derivatives exhibit antimicrobial and anticancer activities. Standard assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of this compound, particularly in multi-step reactions?

- Answer : Optimization includes:

- Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution in aromatic systems.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonation steps.

- Temperature control : Low temperatures (~0°C) minimize side reactions during acylation.

- Purification : Gradient elution in HPLC ensures high purity (>95%) .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation times). Solutions include:

- Standardized protocols : Replicating assays under identical conditions (e.g., 24-hour incubation at 37°C).

- Comparative studies : Testing the compound alongside positive controls (e.g., doxorubicin for cytotoxicity).

- In silico modeling : Molecular docking to predict binding affinities to targets like DNA topoisomerase II .

Q. What mechanistic studies have been conducted to elucidate the compound's interaction with biological targets?

- Answer : Preliminary studies suggest:

- Protein binding : Fluorescence quenching assays with human serum albumin (HSA) reveal binding constants (K ≈ 10⁴ M⁻¹).

- Enzyme inhibition : Rho kinase inhibition assays show IC₅₀ values in the micromolar range, indicating potential as a kinase inhibitor.

- Cellular uptake : Confocal microscopy with fluorescent analogs tracks intracellular localization .

Q. How does structural modification of the oxazole ring impact the compound's physicochemical properties and bioactivity?

- Answer : Substituent effects include:

- Electron-withdrawing groups (e.g., sulfonyl) : Increase stability and solubility but may reduce membrane permeability.

- Halogenated phenyl groups (e.g., 4-fluorophenyl) : Enhance antimicrobial potency by disrupting bacterial membranes.

- Thioether vs. sulfone : Methylthio groups improve lipophilicity, whereas sulfones enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.